molecular formula C13H17NO3 B14267144 Benzyl 2-(hydroxyimino)-4-methylpentanoate CAS No. 131401-50-8

Benzyl 2-(hydroxyimino)-4-methylpentanoate

Cat. No.: B14267144
CAS No.: 131401-50-8
M. Wt: 235.28 g/mol
InChI Key: HSHAZPMKWMGZJJ-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxyimino)-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, along with a hydroxyimino group and a methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxyimino)-4-methylpentanoate typically involves the esterification of 2-(hydroxyimino)-4-methylpentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxyimino)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of Benzyl 2-(nitroimino)-4-methylpentanoate.

    Reduction: Formation of Benzyl 2-(hydroxyimino)-4-methylpentanol.

    Substitution: Formation of various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxyimino)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxyimino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyimino compound, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(hydroxyimino)-4-methylbutanoate
  • Benzyl 2-(hydroxyimino)-4-methylhexanoate
  • Benzyl 2-(hydroxyimino)-4-methylpropanoate

Uniqueness

Benzyl 2-(hydroxyimino)-4-methylpentanoate is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyimino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

131401-50-8

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl 2-hydroxyimino-4-methylpentanoate

InChI

InChI=1S/C13H17NO3/c1-10(2)8-12(14-16)13(15)17-9-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3

InChI Key

HSHAZPMKWMGZJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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